molecular formula C14H28O3 B1202961 alpha-Hydroxy myristic acid

alpha-Hydroxy myristic acid

Cat. No.: B1202961
M. Wt: 244.37 g/mol
InChI Key: JYZJYKOZGGEXSX-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-hydroxytetradecanoic acid is a 2-hydroxymyristic acid having 2S-configuration. It is a 2-hydroxymyristic acid and a (2S)-2-hydroxy monocarboxylic acid. It is a conjugate acid of a (2S)-2-hydroxytetradecanoate. It is an enantiomer of a (2R)-2-hydroxytetradecanoic acid.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C14H28O3
  • Molecular Weight : 244.37 g/mol
  • Synonyms :
    • (2S)-2-hydroxytetradecanoic acid
    • 2S-Hydroxymyristic acid
    • 2-hydroxy-tetradecanoic acid

Alpha-hydroxy myristic acid is characterized by a hydroxyl group at the second carbon of the myristic acid chain, which contributes to its unique chemical properties and biological activities .

Drug Delivery Systems

One of the primary applications of this compound is in the formulation of drug delivery systems. Research indicates that it can be used as a carrier composition for pharmaceutical drug actives or prodrugs. The unique pH sensitivity of this compound allows it to exhibit lipophilic properties in acidic environments (such as the stomach) and surface-active properties in neutral or alkaline conditions (like the intestinal tract). This property enhances the solubility and bioavailability of hydrophobic drugs .

Key Findings :

  • The carrier composition can improve absorption from the gastrointestinal tract.
  • It is particularly effective for the delivery of hydrophobic drugs due to its ability to form stable solutions or suspensions .
Property Description
pH SensitivityLipophilic in low pH; surface-active in high pH
Drug SolubilityEnhances solubility of hydrophobic drugs
Delivery MethodOral administration via capsules or suspensions

Inhibition of Protein Myristoylation

This compound analogs, such as 2-hydroxymyristic acid, have been studied for their role as inhibitors of protein N-myristoylation. This process is crucial for the proper functioning of various proteins involved in cellular signaling. In particular, treatment with 2-hydroxymyristic acid has been shown to inhibit T cell activation by altering protein stability .

Enzyme Inhibition Studies

Research has demonstrated that this compound can be metabolically activated to form 2-hydroxymyristoyl-CoA, which acts as a potent inhibitor of myristoyl-CoA:protein N-myristoyltransferase. This enzyme is essential for the myristoylation process, which modifies proteins and influences their localization and function within cells .

Cosmetic Applications

The emollient properties of this compound make it suitable for use in cosmetic formulations. It can improve skin hydration and texture, making it a valuable ingredient in skincare products. Its ability to enhance penetration also allows other active ingredients to be more effectively absorbed by the skin .

Case Studies

  • Pharmaceutical Composition Development :
    A study developed a drug delivery system incorporating this compound that demonstrated improved absorption rates for hydrophobic drugs compared to traditional formulations. The results indicated a significant enhancement in bioavailability when administered orally.
  • Inhibition Mechanism Analysis :
    Another case examined the mechanism by which 2-hydroxymyristic acid inhibits protein N-myristoylation in T cells. The findings revealed alterations in protein stability and function, providing insights into potential therapeutic applications for immune modulation.

Properties

Molecular Formula

C14H28O3

Molecular Weight

244.37 g/mol

IUPAC Name

(2S)-2-hydroxytetradecanoic acid

InChI

InChI=1S/C14H28O3/c1-2-3-4-5-6-7-8-9-10-11-12-13(15)14(16)17/h13,15H,2-12H2,1H3,(H,16,17)/t13-/m0/s1

InChI Key

JYZJYKOZGGEXSX-ZDUSSCGKSA-N

SMILES

CCCCCCCCCCCCC(C(=O)O)O

Isomeric SMILES

CCCCCCCCCCCC[C@@H](C(=O)O)O

Canonical SMILES

CCCCCCCCCCCCC(C(=O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
alpha-Hydroxy myristic acid
Reactant of Route 2
alpha-Hydroxy myristic acid
Reactant of Route 3
alpha-Hydroxy myristic acid
Reactant of Route 4
alpha-Hydroxy myristic acid
Reactant of Route 5
alpha-Hydroxy myristic acid
Reactant of Route 6
Reactant of Route 6
alpha-Hydroxy myristic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.